

Physicochemical Properties of Boc-alloisoleucine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Boc-allo-Ile-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-allo-isoleucine, a crucial chiral building block in peptide synthesis and drug discovery. The distinct stereochemistry of the allo-isomer, compared to the more common L-isoleucine, offers unique conformational constraints that can significantly influence the biological activity and pharmacokinetic profiles of synthetic peptides.[1][2] This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a workflow for its application in solid-phase peptide synthesis.

Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the allo-isoleucine moiety in organic solvents commonly used in peptide synthesis.[3] While data for both L- and D- enantiomers of Boc-allo-isoleucine are available, this guide focuses on the properties of the allo-diastereomer in general, with specific data points noted where available.

Data Presentation

The quantitative physicochemical properties of Boc-allo-isoleucine are summarized in the tables below. It is important to note that properties can vary slightly between different enantiomers (Boc-L-allo-isoleucine and Boc-D-allo-isoleucine) and may be influenced by experimental conditions.



Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C11H21NO4	[1][2][4][5]
Molecular Weight	231.29 g/mol	[1][2][4][5]
Appearance	White to off-white solid/crystalline powder	[2][6]
CAS Number (L-form)	35264-07-4	[2][5]
CAS Number (D-form)	55780-90-0	[1][4][7]

Table 2: Thermal and Optical Properties

Property	Value	Conditions	Source(s)
Melting Point (L-form)	60-64 °C	Not specified	[2]
Melting Point (D-form)	56-61 °C	Not specified	[1]
Boiling Point (D-form)	356.0 ± 25.0 °C	at 760 mmHg	[8]
Optical Rotation [α] ²⁰ /D (L-form)	Data not widely available	c=2 in acetic acid or methanol	[2]
Optical Rotation [α] ²⁵ /D (D-form)	-5 ± 2°	c=1.499 in MeOH	[1]

Table 3: Solubility and Acidity



Property	Value	Source(s)
Solubility	Soluble in methanol, expected to have a similar profile to Boc-L-isoleucine which is insoluble in water.	[2][6]
pKa (carboxyl group of Isoleucine)	~2.36	[9][10]
pKa (amino group of Isoleucine)	~9.60 - 9.68	[9][10]

Note: pKa values are for the parent amino acid, isoleucine. The Boc-protection of the amino group will alter the pKa of the carboxyl group, and the amino group's pKa is not relevant for the protected molecule.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the application of Boc-allo-isoleucine in peptide synthesis are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-allo-isoleucine transitions to a liquid.

Methodology:

- A small, dry sample of crystalline Boc-allo-isoleucine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.



 The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of Boc-allo-isoleucine, which is indicative of its chiral nature.

Methodology:

- A solution of Boc-allo-isoleucine is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a specified solvent (e.g., methanol) to achieve a known concentration (c).[1]
- The polarimeter is calibrated using a blank (the pure solvent).
- The sample solution is placed in a polarimeter cell of a known path length (I).
- The optical rotation (α) is measured at a specific temperature (e.g., 25°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[1]
- The specific rotation [α] is calculated using the formula: [α] = α / (I * c).

Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To incorporate Boc-allo-isoleucine into a peptide chain using solid-phase synthesis. This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-allo-Ile-Arg). [2]

Methodology:

- Resin Swelling: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes.
- First Amino Acid Coupling: The first protected amino acid, Boc-Arg(Tos)-OH, is coupled to the resin.[2]



- Deprotection: The Boc protecting group is removed from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[2]
- Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.[2]
- Coupling: The next Boc-protected amino acid in the sequence (Boc-allo-isoleucine) is activated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1hydroxybenzotriazole (HOBt)) and coupled to the free amino group on the resin. The reaction progress is monitored using a Kaiser test.[2]
- Repeat: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.
- Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[2]
- Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Analytical Differentiation of Diastereomeric Peptides

Objective: To distinguish between peptides containing isoleucine and allo-isoleucine residues.

Methodology:

- Chiral High-Performance Liquid Chromatography (HPLC):
 - A chiral stationary phase column is used.[2]
 - An appropriate mobile phase, typically a mixture of an organic solvent and an aqueous buffer, is employed to separate the diastereomeric peptides based on their differential interaction with the chiral stationary phase.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The purified peptide is dissolved in a suitable deuterated solvent.



- 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) are acquired.[2]
- The chemical shifts and coupling constants of the α and β -protons of the isoleucine/alloisoleucine residue are analyzed, as they are sensitive to the local stereochemistry and can be used to differentiate the diastereomers.[2][11]

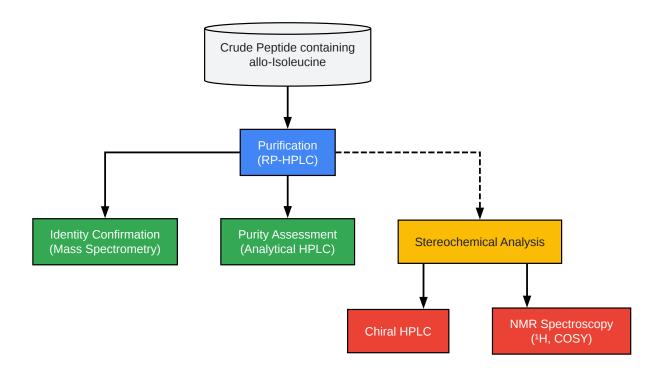
Visualizations

The following diagrams illustrate key workflows related to the use of Boc-allo-isoleucine.



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Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-allo-isoleucine.



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Caption: Analytical workflow for peptides synthesized with Boc-allo-isoleucine.

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